molecular formula C13H13FN4O2 B12224790 3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide

3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide

Cat. No.: B12224790
M. Wt: 276.27 g/mol
InChI Key: KOPCRSXFPYKWFU-UHFFFAOYSA-N
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Description

3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyridopyrimidinones. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrrolidine ring, and a pyridopyrimidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-oxo-4H-pyrido[1,2-a]pyrimidine with a fluorinated pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as Yb(OTf)3, in a suitable solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridopyrimidinones with various functional groups.

Scientific Research Applications

3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom and the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13FN4O2

Molecular Weight

276.27 g/mol

IUPAC Name

3-fluoro-1-(4-oxopyrido[1,2-a]pyrimidin-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H13FN4O2/c14-13(12(15)20)4-6-17(8-13)10-7-11(19)18-5-2-1-3-9(18)16-10/h1-3,5,7H,4,6,8H2,(H2,15,20)

InChI Key

KOPCRSXFPYKWFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=CC(=O)N3C=CC=CC3=N2

Origin of Product

United States

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